molecular formula C18H20N2O B11714136 2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide

2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide

Cat. No.: B11714136
M. Wt: 280.4 g/mol
InChI Key: YSUXYOQREVDPBD-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide is a chemical compound with the molecular formula C17H20N2O. It is a derivative of benzohydrazide and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2-methylbenzohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-methyl-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide
  • 2-methyl-N’-[(E)-[4-(methyl)phenyl]methylidene]benzohydrazide
  • N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide

Uniqueness

2-methyl-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the 2-methyl group and the (E)-configuration of the hydrazone linkage. These features can influence its reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-methyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H20N2O/c1-13(2)16-10-8-15(9-11-16)12-19-20-18(21)17-7-5-4-6-14(17)3/h4-13H,1-3H3,(H,20,21)/b19-12-

InChI Key

YSUXYOQREVDPBD-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C\C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.